molecular formula C24H28N2O2 B079972 Meletimide CAS No. 14745-50-7

Meletimide

Cat. No. B079972
CAS RN: 14745-50-7
M. Wt: 376.5 g/mol
InChI Key: YFBSRLFXFGHCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meletimide is a psychoactive compound that belongs to the class of imides. It was first synthesized in the 1960s and has been studied for its potential therapeutic applications. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. In

Mechanism Of Action

The exact mechanism of action of meletimide is not fully understood, but it is believed to act on the GABAergic system in the brain. Meletimide has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to interact with dopamine receptors, which may contribute to its potential use in the treatment of Parkinson's disease.

Biochemical And Physiological Effects

Meletimide has been found to exhibit a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, which may contribute to its sedative and anxiolytic effects. Meletimide has also been found to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. Meletimide has been found to exhibit anticonvulsant properties in animal models, which may be due to its interaction with the GABAergic system.

Advantages And Limitations For Lab Experiments

Meletimide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. Meletimide has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for scientific research. However, there are also limitations to using meletimide in lab experiments. It has been found to exhibit low solubility in water, which may make it difficult to administer in certain experiments. Meletimide has also been found to exhibit low bioavailability, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on meletimide. One area of research could focus on the potential use of meletimide in the treatment of neurological disorders, such as Parkinson's disease. Further studies could investigate the exact mechanism of action of meletimide and its interaction with the GABAergic and dopaminergic systems. Future studies could also investigate the potential use of meletimide in combination with other drugs for the treatment of neurological disorders. Finally, further studies could investigate the potential use of meletimide in the treatment of other conditions, such as anxiety and depression.

Synthesis Methods

Meletimide can be synthesized through a multistep process involving the reaction of phthalic anhydride with methylamine and subsequent cyclization of the resulting intermediate. The final product is obtained through purification and recrystallization. The synthesis of meletimide is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

Meletimide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been found to exhibit anticonvulsant, sedative, and anxiolytic properties in animal models. Meletimide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.

properties

CAS RN

14745-50-7

Product Name

Meletimide

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28)

InChI Key

YFBSRLFXFGHCCG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4

Origin of Product

United States

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